Arecoline-d5 Hydrobromide Salt

Description

Significance of Deuterium (B1214612) Labeling in Molecular Research

Deuterium (D) is a stable isotope of hydrogen containing one proton and one neutron, making it about twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H). clearsynth.com Replacing hydrogen with deuterium in a molecule, a process known as deuteration, creates a compound that is chemically almost identical but physically distinct due to its higher mass. clearsynth.com This distinction is the cornerstone of its utility in molecular research.

One of the primary applications of deuterium labeling is in tracing the metabolic pathways of molecules within a biological system. Researchers can track how a deuterated compound is absorbed, distributed, metabolized, and excreted, providing critical insights for drug discovery and development. clearsynth.com

Furthermore, the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. mdpi.com This difference can lead to a slower rate of metabolic reactions that involve breaking this bond, a phenomenon known as the "kinetic isotope effect". symeres.comnih.gov This effect can be harnessed to improve the pharmacokinetic profiles of certain drugs by reducing their rate of metabolic degradation. medchemexpress.commdpi.com Deuterated compounds are therefore essential tools for investigating reaction mechanisms, understanding drug behavior in the body, and enhancing the accuracy of analytical measurements. thalesnano.com

Applications of Stable Isotope-Labeled Compounds in Advanced Analytical Techniques

Stable isotope-labeled compounds, particularly deuterated ones, are fundamental to modern analytical chemistry, where precision and accuracy are essential. clearsynth.com They are widely used as internal standards in quantitative analysis across diverse fields such as pharmaceuticals, environmental science, and biochemistry. clearsynth.comcrimsonpublishers.com

In quantitative analysis using mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled compounds are considered the gold standard for internal standards. scioninstruments.comscispace.com An internal standard is a compound added in a known quantity to a sample to correct for variations during the analytical process. wisdomlib.orgscioninstruments.com

A deuterated standard, such as Arecoline-d5, has nearly identical chemical and physical properties to the non-labeled analyte (arecoline). nih.gov This means it behaves similarly during sample preparation, extraction, and chromatographic separation. scioninstruments.comwaters.com In LC-MS analysis, the deuterated standard co-elutes with the target analyte, meaning they exit the chromatography column at the same time. thermofisher.com However, the mass spectrometer can easily distinguish between them due to their mass difference. scioninstruments.com By comparing the signal intensity of the analyte to that of the known quantity of the internal standard, researchers can accurately determine the concentration of the analyte in the original sample. clearsynth.com This ratio-based measurement corrects for potential sample loss during preparation and fluctuations in the instrument's signal. scioninstruments.comnih.gov

Biological samples like blood, urine, and tissue are highly complex mixtures. clearsynth.com The various components of this "matrix" can interfere with the ionization of the target analyte in the mass spectrometer's source, either suppressing or enhancing its signal. scioninstruments.com This phenomenon, known as the matrix effect, is a major source of inaccuracy in quantitative bioanalysis. musechem.com

Stable isotope-labeled internal standards are exceptionally effective at mitigating these matrix effects. clearsynth.commusechem.com Because the labeled standard is chemically almost identical to the analyte, it is affected by the sample matrix in the same way and to the same extent. waters.comnih.gov Any suppression or enhancement of the ion signal will affect both the analyte and the internal standard proportionally. thermofisher.com Consequently, the ratio of their signals remains constant, allowing for accurate quantification even in complex samples. thermofisher.comnih.gov This ability to compensate for matrix effects ensures that analytical data is more reliable, reproducible, and accurate. musechem.comlcms.cz

Role in Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Historical Context and Evolution of Deuterium-Labeled Arecoline (B194364) Derivatives

The development of Arecoline-d5 Hydrobromide Salt is linked to the history of arecoline research and the advancement of stable isotope labeling. Arecoline itself was first isolated from areca nuts in 1888. The use of deuterium labeling in drug research began to gain traction in the 1960s and 1970s, as its potential to modify drug metabolism and pharmacokinetics became known. nih.govnih.gov

The evolution of deuterated standards accelerated with the rise of mass spectrometry as a primary tool for quantitative bioanalysis. Initially, analytical methods often used structural analogs as internal standards, but these could behave differently from the analyte, leading to inaccuracies. Deuterated standards provided a superior alternative by offering nearly identical chemical behavior with a distinct mass signature. While the specific date for the first synthesis of Arecoline-d5 is not widely documented, its creation follows the logical progression of applying stable isotope technology to improve the quantitative analysis of well-known alkaloids like arecoline. The synthesis of the hydrobromide salt form typically involves dissolving the deuterated arecoline base in a suitable solvent and adding hydrobromic acid to facilitate crystallization. nih.gov

Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 131448-18-5 | veeprho.comscbt.com |

| Molecular Formula | C₈H₈D₅NO₂·HBr | scbt.com |

| Molecular Weight | 241.14 g/mol | scbt.com |

| IUPAC Name | 1,2,5,6-Tetrahydro-1-(methyl-d3)-3-pyridine-2,6-d2-carboxylic Acid, Methyl Ester, Hydrobromide | veeprho.com |

| Synonym | methyl 2,6-dideuterio-1-(trideuteriomethyl)-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide | veeprho.com |

| Form | Crystalline Powder | activemotif.com |

| Application | Labeled internal standard for analytical and pharmacokinetic research | veeprho.com |

Table 2: Comparison of Unlabeled and Deuterated Arecoline Hydrobromide

| Feature | Arecoline Hydrobromide | This compound | Reference |

|---|---|---|---|

| Molecular Formula | C₈H₁₃NO₂·HBr | C₈H₈D₅NO₂·HBr | scbt.comactivemotif.com |

| Molecular Weight | 236.1 g/mol | 241.14 g/mol | scbt.comactivemotif.com |

| Primary Use | Active pharmaceutical ingredient; agonist at muscarinic acetylcholine (B1216132) receptors | Internal standard for quantitative analysis in research settings | activemotif.com |

| Key Distinction | The naturally occurring compound. | Contains five deuterium atoms, making it distinguishable by mass spectrometry. | |

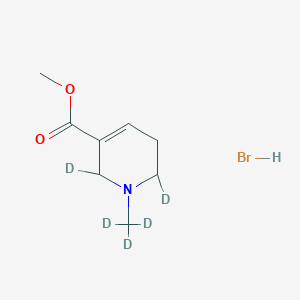

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2,6-dideuterio-1-(trideuteriomethyl)-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.BrH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H/i1D3,5D,6D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOJRQLKMVSHHZ-UKYXHEKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1CC=C(C(N1C([2H])([2H])[2H])[2H])C(=O)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80486722 | |

| Record name | Arecoline-d5 Hydrobromide Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131448-18-5 | |

| Record name | Arecoline-d5 Hydrobromide Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of Arecoline D5 Hydrobromide Salt for Research Applications

Advanced Synthetic Methodologies for Deuterium (B1214612) Incorporation

The synthesis of Arecoline-d5 Hydrobromide Salt involves the strategic introduction of five deuterium atoms into the arecoline (B194364) molecule. Three deuterium atoms replace the hydrogens of the N-methyl group, and two replace hydrogens at positions 2 and 6 of the tetrahydropyridine (B1245486) ring. This labeling provides a distinct mass shift, facilitating its use as an internal standard in quantitative analyses. nih.gov

Deuteration of Precursors for Arecoline-d5 Synthesis

The introduction of deuterium is achieved through specific reactions targeting the methyl group and the pyridine (B92270) ring of the precursor molecules.

The trideuteration of the N-methyl group is accomplished by using a deuterated methylating agent. One common method involves the reaction of a suitable arecoline precursor with deuterated methanol (B129727) (CD₃OD) under acidic conditions. This facilitates a hydrogen-deuterium exchange, effectively replacing the protons on the methyl group with deuterium atoms. The use of CD₃OD, a readily available deuterated solvent, is crucial for achieving high isotopic purity. wikipedia.orgnih.gov

Key Reaction Parameters for Methyl Group Deuteration

| Parameter | Condition | Purpose |

|---|---|---|

| Deuterating Agent | Deuterated Methanol (CD₃OD) | Provides the deuterium source for the methyl group. |

| Catalyst | Acidic (e.g., H₂SO₄) | Facilitates the hydrogen-deuterium exchange reaction. nih.gov |

Deuteration at the 2 and 6 positions of the pyridine ring is typically achieved through catalytic hydrogen-deuterium exchange methods. Palladium-on-carbon (Pd/C) is a common catalyst for this process, where deuterium oxide (D₂O) serves as the deuterium source. nih.gov This heterogeneous catalytic system allows for the selective exchange of hydrogen atoms at specific positions on the aromatic ring. nih.govmdpi.com

Key Reaction Parameters for Pyridine Ring Deuteration

| Parameter | Condition | Purpose |

|---|---|---|

| Catalyst | Palladium-on-carbon (Pd/C) | Facilitates the selective H-D exchange on the pyridine ring. nih.gov |

| Deuterium Source | Deuterium Oxide (D₂O) | Provides the deuterium atoms for positions 2 and 6. nih.gov |

Deuteration of the Methyl Group via Deuterated Methanol (CD₃OD)

Salt Formation Mechanisms: Conversion of Deuterated Arecoline to Hydrobromide Salt

Once the deuterated arecoline base is synthesized, it is converted into its hydrobromide salt to enhance stability and facilitate handling. nih.govwho.int This is a standard acid-base reaction where the basic nitrogen of the arecoline molecule reacts with hydrobromic acid (HBr). nih.govnih.gov

The formation and crystallization of the hydrobromide salt are highly dependent on the pH of the solution. The deuterated arecoline, dissolved in a suitable solvent like a low-molecular-weight alcohol (e.g., ethanol (B145695) or methanol), is treated with hydrobromic acid. nih.gov The pH is carefully adjusted to a weakly acidic range, typically between 3.5 and 4.5, to induce precipitation of the salt. This controlled acidification ensures the complete formation of the salt while minimizing the risk of side reactions or degradation.

Parameters for this compound Formation

| Parameter | Condition | Rationale |

|---|---|---|

| Acid | Hydrobromic Acid (HBr) | Reacts with the deuterated arecoline base to form the salt. google.com |

| Solvent | Low-molecular-weight alcohol (e.g., Ethanol) | Dissolves the arecoline base and facilitates the reaction. nih.govwho.int |

| pH | 3.5–4.5 | Optimizes conditions for salt crystallization. |

Controlled pH Conditions for Crystallization (e.g., pH 3.5–4.5)

Rigorous Spectroscopic and Chromatographic Characterization

The definitive characterization of this compound is essential to ensure its suitability as an internal standard for analytical and pharmacokinetic studies. veeprho.com This involves a multi-technique approach to confirm structural integrity, isotopic enrichment, chemical purity, and molecular weight. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for verifying the successful incorporation of deuterium atoms into the arecoline structure. It is used to confirm that the isotopic purity of the labeled compound is ≥98%. For highly deuterated compounds, conventional proton (¹H) NMR can be limited due to the low intensity of residual proton signals. sigmaaldrich.com Therefore, Deuterium (²H) NMR is often employed as a more direct and quantitative method for determining deuterium enrichment and verifying the specific sites of labeling. sigmaaldrich.com

The synthesis of Arecoline-d5 specifically introduces five deuterium atoms at predetermined positions: three on the methyl group attached to the nitrogen atom (N-CD₃) and two on the pyridine ring. lgcstandards.com ²H NMR spectroscopy provides distinct signals for the deuterium atoms at these locations, allowing for precise confirmation of the labeling pattern and calculation of the isotopic enrichment. sigmaaldrich.com This analysis ensures that the compound meets the high isotopic purity standard required for its use as an internal standard in sensitive quantitative assays. rsc.org

Table 1: NMR Analysis Parameters for Isotopic Purity

| Parameter | Description | Purpose |

|---|---|---|

| Technique | ¹H NMR, ²H NMR, ¹³C NMR | Structural verification and isotopic purity assessment. rsc.orgsigmaaldrich.comnih.gov |

| Isotopic Purity | ≥98% | Ensures the compound is suitable as a stable isotope-labeled internal standard. |

| Deuterium Sites | N-methyl-d3; pyridine ring-d2 | Confirms the specific locations of the five deuterium atoms. veeprho.comlgcstandards.com |

| Solvent | Non-deuterated solvents (for ²H NMR) | Provides a clean spectrum without solvent interference. sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of this compound, ensuring it is free from non-deuterated arecoline and other synthesis-related impurities. frontiersin.org The accepted chemical purity for this research-grade compound is greater than 95%. lgcstandards.comlgcstandards.com

The analysis is typically performed using a reverse-phase HPLC system. researchgate.net This method effectively separates the deuterated compound from potential impurities based on their polarity. Due to the deuterium labeling, Arecoline-d5 may have a slightly different retention time compared to its non-deuterated analog. For instance, one method reports a retention time of 8.2 minutes for Arecoline-d5 versus 7.9 minutes for the non-deuterated form.

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Column | Reverse-phase C18 (e.g., 5 µm, 250 × 4.6 mm) | thaiscience.inforesearchgate.net |

| Mobile Phase | Acetonitrile:Water with acid (e.g., 70:30, 0.1% TFA) | |

| Flow Rate | 1.0 mL/min | thaiscience.inforesearchgate.net |

| Detection | UV at 215 nm or 254 nm | researchgate.netthaiscience.info |

| Purity Specification | >95% | lgcstandards.comlgcstandards.com |

| Retention Time | ~5.0 - 8.2 minutes | researchgate.net |

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a critical tool for confirming the molecular weight and verifying the isotopic distribution of this compound. veeprho.com This technique corroborates the successful synthesis and labeling of the molecule. rsc.org

The analysis confirms the molecular weight of the deuterated salt to be 241.14 g/mol . veeprho.comlgcstandards.comscbt.com MS analysis also provides a detailed view of the isotopic distribution, showing a cluster of mass peaks corresponding to molecules with different numbers of deuterium atoms (d0 to d5). For a sample with high isotopic purity, the most intense peak in this cluster will correspond to the d5 species, confirming that the desired level of deuterium incorporation has been achieved. This verification is crucial for the compound's application as an internal standard, where its distinct mass allows it to be differentiated from the non-labeled analyte in biological samples. veeprho.comnih.gov

Table 3: Molecular Weight and Formula Comparison

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| This compound | C₈H₈D₅NO₂·HBr | 241.14 |

| Arecoline Hydrobromide (non-deuterated) | C₈H₁₃NO₂·HBr | 236.11 |

Application of Arecoline D5 Hydrobromide Salt As an Internal Standard in Bioanalytical Methodologies

Quantification of Arecoline (B194364) and its Metabolites in Biological Matrices

The use of stable isotope-labeled compounds like Arecoline-d5 Hydrobromide Salt is pivotal for enhancing the precision and accuracy of quantitative measurements in biological matrices such as plasma, urine, and tissue. By acting as an internal standard that closely mirrors the chemical and physical properties of the analyte, it allows researchers to correct for variations that can occur during sample preparation and analysis.

Utilization in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for quantifying compounds in biological samples. The use of this compound as an internal standard is particularly advantageous in LC-MS/MS assays. veeprho.com Because deuterated compounds have a slightly higher mass than their non-deuterated counterparts, they can be clearly distinguished by the mass spectrometer, which enhances the precision of quantification. This allows for the development of robust and sensitive methods for the simultaneous determination of multiple analytes. For instance, a high-throughput LC-MS/MS method was developed for the simultaneous analysis of five urinary metabolites of areca nut and tobacco alkaloids, including arecoline, using deuterium-labeled internal standards. dntb.gov.ua This method demonstrated high sensitivity with limits of detection ranging from 0.016 to 0.553 ng/mL. dntb.gov.ua

Compensation for Matrix Effects in Complex Biological Samples

Biological samples are inherently complex, containing numerous endogenous compounds that can interfere with the analysis of the target analyte, a phenomenon known as the matrix effect. wrc.org.za Deuterated internal standards like this compound are instrumental in overcoming these matrix effects. Since the internal standard and the analyte behave almost identically during extraction, chromatography, and ionization, any signal suppression or enhancement caused by the matrix affects both compounds equally. This allows for accurate correction and ensures the reliability of the quantitative results, which is especially important for alkaloids like arecoline that may be present in varied and complex tissue matrices.

Enhanced Analytical Accuracy and Precision in Pharmacokinetic Studies

Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a drug, rely on accurate and precise measurements of the drug and its metabolites over time. The use of this compound as an internal standard significantly improves the quality of data from these studies. veeprho.com It helps to compensate for variations in sample processing and instrumental response, leading to more reliable pharmacokinetic parameters. For example, LC-MS/MS methods employing internal standards have been successfully used to study the pharmacokinetics of arecoline in various animal models, providing valuable insights into its metabolic pathways. nih.govnih.govnih.gov One study successfully applied a validated LC-MS/MS method to investigate the pharmacokinetics of arecoline hydrobromide tablets in dogs. nih.gov

Method Development and Validation for Areca Nut Alkaloid Analysis

The development and validation of analytical methods are crucial for the accurate analysis of alkaloids from areca nut products. This compound plays a key role in these processes.

Simultaneous Analysis of Arecoline, Arecaidine (B1214280), Guvacine (B1672442), and Guvacoline

Researchers have developed accurate and robust LC-MS/MS methods for the simultaneous quantification of the four primary areca alkaloids: arecoline, arecaidine, guvacine, and guvacoline. nih.govnih.gov These methods often utilize deuterated internal standards, such as Arecoline-d5 and Arecaidine-d5, to ensure high selectivity and sensitivity. nih.gov The ability to analyze all four alkaloids in a single run is a significant advancement over previous methods that were often limited in their scope. nih.gov One such study reported substantial variations in the levels of these alkaloids across different areca nut-containing products, highlighting the importance of comprehensive analytical methods. nih.gov

The table below shows the range of alkaloid concentrations found in various areca nut products from a study that utilized an LC-MS/MS method with deuterated internal standards. nih.gov

| Alkaloid | Concentration Range (mg/g) |

| Guvacine | 1.39 - 8.16 |

| Arecoline | 0.64 - 2.22 |

| Arecaidine | 0.14 - 1.70 |

| Guvacoline | 0.17 - 0.99 |

This table is based on data from a study analyzing a range of areca nut products. nih.gov

Optimization of Extraction Procedures from Areca Nut Products

The efficiency of extracting alkaloids from areca nut products can vary depending on the product's physical characteristics and the extraction method used. nih.gov Optimization of these procedures is necessary to achieve maximum and consistent extraction efficiency. nih.gov Various extraction techniques have been explored, including conventional solvent extraction and more advanced methods like supercritical fluid extraction and ultrasonic-assisted extraction. jfda-online.comwiley.com For instance, one study optimized an extraction procedure by grinding samples into a fine powder and extracting with deionized water. nih.gov Another study investigated the use of supercritical carbon dioxide and found that a pressure of 10.3 MPa and a temperature of 50°C provided optimal extraction conditions for arecoline. jfda-online.com The development of green and environmentally friendly extraction technologies, such as subcritical water extraction, is also a promising area of research. researchgate.netmdpi.com

Linearity, Accuracy, Precision, Limit of Quantitation (LOQ), and Limit of Detection (LOD)

The use of a stable, isotopically labeled internal standard, such as this compound, is fundamental to developing robust and reliable bioanalytical methods. aptochem.com Its role is to compensate for variability during sample processing and instrumental analysis, thereby enhancing the accuracy and precision of quantification. veeprho.comclearsynth.com Method validation for these parameters ensures the data generated is reliable and reproducible, adhering to guidelines set by regulatory bodies like the U.S. Food and Drug Administration (FDA). researchgate.netfda.gov

In bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, this compound serves as an ideal internal standard. veeprho.com Because it has nearly identical chemical and physical properties to the unlabeled arecoline, it co-elutes during chromatography and experiences similar extraction recovery and ionization effects in the mass spectrometer. aptochem.com However, its slightly higher mass allows it to be distinguished from the target analyte, enabling precise quantification.

Detailed research findings from a high-throughput study analyzing areca nut alkaloids in urine, which employed deuterium-labeled internal standards, demonstrate the validation of these key parameters. dntb.gov.ua

Linearity

Linearity assesses the analytical method's ability to produce test results that are directly proportional to the concentration of the analyte. wjarr.com Calibration curves are generated by analyzing samples with known concentrations of the analyte. A linear relationship is typically indicated by a correlation coefficient (r²) value close to 1.0. thaiscience.info For the analysis of arecoline using a deuterated internal standard, linearity was established over a specific concentration range. dntb.gov.ua

Table 1: Linearity of Arecoline Measurement

| Parameter | Result | Source |

|---|---|---|

| Analyte | Arecoline | dntb.gov.ua |

| Internal Standard | Deuterium-labeled IS | dntb.gov.ua |

| Matrix | Urine | dntb.gov.ua |

| Linear Range | LOQ to 20 ng/mg | dntb.gov.ua |

| Correlation Coefficient (r²) | > 0.995 | upf.edu |

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. wjarr.com Precision measures the degree of scatter between a series of measurements, expressed as the percent relative standard deviation (%RSD). thaiscience.info These are evaluated at multiple concentration levels, typically low, medium, and high-quality control (QC) samples. fda.gov For bioanalytical methods, the FDA generally considers mean accuracy within ±15% (or ±20% at the LOQ) of the nominal value and precision of ≤15% RSD (or ≤20% at the LOQ) to be acceptable. fda.gov

Studies utilizing deuterated internal standards for alkaloid analysis consistently demonstrate high accuracy and precision. dntb.gov.ua

Table 2: Accuracy and Precision Data for Alkaloid Analysis Using a Deuterated Internal Standard

| Parameter | Acceptance Criteria | Result | Source |

|---|---|---|---|

| Accuracy (Mean Recovery) | 85-115% of nominal value | 97% to 114% | dntb.gov.ua |

| Precision (%RSD) | |||

| Intra-day Imprecision | ≤15% | <10% | dntb.gov.ua |

| Inter-day Imprecision | ≤15% | <10% | dntb.gov.ua |

Note: The results reflect the performance of a method analyzing multiple areca nut metabolites, including arecoline, with deuterated internal standards.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, by the analytical method. wjarr.com The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. wjarr.com A low LOQ is crucial for studies involving trace amounts of a substance, such as in pharmacokinetic analyses. nih.gov

In a method developed for the simultaneous measurement of five urinary metabolites of areca nut and tobacco alkaloids using isotope-dilution LC-MS/MS, the sensitivity of the method was established. dntb.gov.ua

Table 3: LOD and LOQ for Arecoline and Related Metabolites

| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source |

|---|---|---|---|

| Arecoline & Metabolites | 0.016 to 0.553 ng/mL | Not explicitly stated, but the lowest point of the linear range. | dntb.gov.ua |

| Arecoline (in breast milk)* | 16 ng/mg | 50 ng/mg | researchgate.net |

Note: This specific data for breast milk analysis did not explicitly state the use of a deuterated internal standard but is included for context on achievable limits in different matrices.

The use of this compound as an internal standard is a critical component in the validation of these bioanalytical parameters, ensuring that the method provides accurate, precise, and sensitive quantification of arecoline in complex biological samples. clearsynth.com

Pharmacokinetic and Metabolic Research Utilizing Arecoline D5 Hydrobromide Salt

Tracing Arecoline (B194364) Metabolism in Biological Systems via Isotopic Labeling

The incorporation of deuterium (B1214612) into the arecoline molecule provides a stable isotopic label, enabling researchers to meticulously track its metabolic journey within biological systems. oup.com This technique, known as stable isotope labeling (SIL), is a powerful method for elucidating metabolic pathways and has been increasingly used in mass spectrometry-based metabolomics. doi.org When Arecoline-d5 is introduced, its metabolites can be distinguished from endogenous compounds, facilitating precise identification and quantification.

Understanding Metabolic Degradation Pathways (e.g., to Arecaidine (B1214280), Arecoline N-oxide)

The metabolism of arecoline is complex, involving several key transformations. The primary pathway is the hydrolysis of arecoline to arecaidine, a reaction that occurs rapidly and extensively in the liver and kidneys. nih.gov Another significant metabolic route is N-oxidation, which results in the formation of arecoline N-oxide. nih.govnih.gov

Research using ultra-performance liquid chromatography-time-of-flight mass spectrometry (UPLC-TOFMS) has identified numerous arecoline metabolites in mouse urine, including arecaidine, arecoline N-oxide, and arecaidine N-oxide. nih.govnih.govacs.org Studies have shown that after administration of arecoline, a significant portion is excreted as metabolites. For instance, in a 12-hour urine collection from mice, arecaidine accounted for 7.1-13.1% of the dose, while arecoline N-oxide comprised 7.4-19.0%. nih.govnih.govacs.org The majority of arecoline metabolites are formed after the initial hydrolysis to arecaidine. nih.gov

Investigation of Enzymatic Interactions Affecting Metabolism

The metabolic conversion of arecoline is mediated by various enzymes. The hydrolysis of arecoline to arecaidine is primarily carried out by carboxylesterase (CES), specifically CES1, and not CES2. nih.govresearchgate.net This enzymatic conversion is a high-clearance process in the liver. researchgate.netresearchgate.net

In addition to hydrolysis, arecoline's metabolism involves Phase I enzymes like cytochrome P450 (CYP) and flavin-containing monooxygenases (FMO), as well as Phase II enzymes such as glutathione (B108866) S-transferases (GST), UDP-glucuronosyltransferases (UGT), and sulfotransferases (SULT). nih.gov Studies have investigated the impact of arecoline on human hepatic CYP enzymes, finding no significant in vitro effect on the activities of CYP2B, 2C9, 3A4, 1A2, 2E1, and 2D6. jst.go.jp However, in vivo studies in rats showed that arecoline administration increased the activities of several hepatic CYP isoforms. jst.go.jp Arecoline has also been found to influence the activity of digestive enzymes, such as lactase and amylase, in mice. mdpi.comresearchgate.netnih.gov

Role of Kinetic Isotope Effect on Metabolic Stability

The substitution of hydrogen with deuterium in Arecoline-d5 leads to a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break during metabolic processes. juniperpublishers.com Consequently, the rate of metabolic reactions involving the cleavage of this bond is reduced. wikipedia.org

This increased metabolic stability of deuterated compounds like Arecoline-d5 is advantageous in research as it can slow down the rate of degradation. juniperpublishers.comnih.gov The KIE can lead to a longer biological half-life and reduced systemic clearance. juniperpublishers.com This property enhances its utility in tracer studies, allowing for a more prolonged observation of the compound and its metabolites in biological systems.

Advanced Metabolic Tracking Techniques

The use of deuterated standards like Arecoline-d5 hydrobromide salt is integral to advanced analytical techniques for tracking metabolites. These methods offer high sensitivity and accuracy, which are crucial for understanding the complex metabolic fate of arecoline.

Mass Spectrometry-Based Metabolomic Approaches for Urinary Metabolite Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a cornerstone of modern metabolomics. nih.gov Techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and UPLC-time-of-flight mass spectrometry (UPLC-TOFMS) are used for the simultaneous quantification and identification of arecoline and its metabolites in biological fluids such as urine and plasma. nih.govmdpi.commdpi.com

The use of isotope-dilution LC-MS/MS, where a deuterated internal standard like Arecoline-d5 is added to samples, provides high-throughput and direct analysis of urinary metabolites. nih.govdntb.gov.ua This approach has been successfully applied to measure urinary levels of arecoline, arecaidine, and N-methylnipecotic acid. nih.gov A metabolomic study using UPLC-TOFMS identified eleven metabolites of arecoline in mouse urine, showcasing the power of this technique in mapping metabolic pathways. nih.govnih.govacs.org

Screening of Abnormal Metabolic Markers in Arecoline-Induced Hepatotoxicity

Arecoline has been shown to induce hepatotoxicity. mdpi.combohrium.comnih.gov Metabolomics, combined with network toxicology, has emerged as a powerful strategy to investigate the mechanisms of this liver damage and to screen for abnormal metabolic markers. bohrium.comnih.govresearchgate.net

In studies on rats with arecoline-induced hepatotoxicity, researchers have used UPLC-QE-Orbitrap-MS to analyze changes in endogenous metabolites in plasma. bohrium.comnih.gov These studies identified several differential metabolites, including D-Lysine, N4-Acetylaminobutanal, and L-Arginine, which are involved in lipid, amino acid, and vitamin metabolism. bohrium.comnih.gov The integration of metabolomics and proteomics has further revealed that arecoline exposure can affect pathways like the PPAR signaling pathway, influencing fatty acid and amino acid metabolism and potentially leading to fatty degeneration in the liver. nih.gov These findings suggest that arecoline may induce hepatotoxicity by causing oxidative stress, inflammatory responses, and disruptions in energy and lipid metabolism. mdpi.combohrium.comnih.gov

Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Arecoline Hydrobromide

The strategic replacement of hydrogen with its stable, heavy isotope, deuterium, at specific molecular positions is a key technique in pharmaceutical research. This process, known as deuteration, can significantly alter a compound's pharmacokinetic profile, primarily by slowing its rate of metabolism. This compound is the deuterated analogue of Arecoline Hydrobromide, designed for use in research settings to improve the accuracy of pharmacokinetic and metabolic studies. Its utility stems from its altered, more stable nature compared to the rapidly metabolized non-deuterated form.

The study of a drug's absorption, distribution, and elimination is fundamental to understanding its behavior in a biological system. In the case of arecoline, its deuterated form, this compound, serves as an essential internal standard for accurately quantifying the non-deuterated compound in biological samples like plasma and saliva.

Absorption: Non-deuterated arecoline is known for its rapid absorption. Following oral administration, it is efficiently absorbed, with studies noting an oral bioavailability of 85% and the maximum plasma concentration being reached in as little as three minutes. wikipedia.org Research in dogs receiving arecoline hydrobromide orally showed that the peak plasma concentration (Cmax) of 60.61 ng/mL was reached at a Tmax of approximately 120 minutes. nih.govwho.int In rats, absorption is also rapid, with one study noting a peak plasma concentration of about 175 ng/mL just 5 minutes after oral dosing. who.int The use of Arecoline-d5 as a stable internal standard in these types of liquid chromatography-tandem mass spectrometry (LC-MS/MS) studies is critical for generating precise and reliable quantitative data on the absorption of the non-deuterated drug.

Distribution: Once absorbed, arecoline is distributed throughout the body. Its ability to cross the blood-brain barrier is of particular interest to researchers studying its effects on the central nervous system. mdpi.com Quantifying the concentration of arecoline in various tissues is a crucial aspect of pharmacokinetic research. Deuterated standards like Arecoline-d5 are indispensable for accurately determining these tissue concentrations and understanding the compound's distribution profile.

Elimination: Non-deuterated arecoline is characterized by very rapid elimination. nih.gov Pharmacokinetic studies have reported varying, but consistently short, elimination half-lives (t½) across different species. In dogs, the half-life of arecoline was found to be 69.32 minutes. nih.govwho.int In rats, an even shorter elimination half-life of 6.5 minutes has been observed. who.int This rapid clearance is primarily due to extensive metabolism. The key distinction of Arecoline-d5 lies in its enhanced metabolic stability. This stability inherently alters its elimination profile, making it a reliable tool for tracking the swift elimination of the non-deuterated parent drug and its metabolites.

Pharmacokinetic Parameters of Non-Deuterated Arecoline in Animal Models

| Species | Parameter | Value | Reference |

|---|---|---|---|

| Beagle Dog | Tmax (Peak Time) | 120.07 min | nih.gov |

| Beagle Dog | Cmax (Peak Plasma Concentration) | 60.61 ng/mL | nih.gov |

| Beagle Dog | t½ (Half-life) | 69.32 min | nih.gov |

| Rat | Tmax (Peak Time) | 5 min | who.int |

| Rat | Cmax (Peak Plasma Concentration) | ~175 ng/mL | who.int |

| Rat | t½ (Half-life) | 6.5 min | who.int |

The most significant difference between this compound and its non-deuterated counterpart lies in their metabolic degradation rates. This difference is attributed to the deuterium kinetic isotope effect (KIE). musechem.com The bond between a deuterium and a carbon atom (C-D) is stronger than the bond between a hydrogen and a carbon atom (C-H). musechem.com Consequently, more energy is required to break a C-D bond, which can slow down metabolic reactions that involve the cleavage of this bond. musechem.comgoogle.com This effect is the foundational reason for the use of deuterated compounds in pharmacokinetic research. nih.govnih.gov Deuteration can reduce the rate of metabolism, prolong the half-life, and in some cases, redirect metabolic pathways. nih.govnih.gov

For non-deuterated arecoline, metabolism is both rapid and extensive. The primary metabolic pathway is hydrolysis of the ester group to form arecaidine. wikipedia.orgresearchgate.net This reaction is carried out almost quantitatively by carboxylesterase enzymes found in the liver and kidneys. nih.gov In addition to hydrolysis, arecoline undergoes N-oxidation to form arecoline N-oxide and reduction of its carbon-carbon double bond to yield N-methylnipecotic acid, which has been identified as a major metabolite of both arecoline and arecaidine. researchgate.netoup.comnih.gov

Research in mice using a metabolomic approach provided a detailed picture of this extensive degradation. After administering non-deuterated arecoline, a significant portion of the dose was recovered in the urine as various metabolites, with very little of the unchanged parent compound remaining. nih.govnih.gov This highlights the high rate of metabolic conversion.

The slower metabolic degradation of Arecoline-d5 makes it an ideal internal standard. Because it is chemically almost identical to arecoline, it behaves similarly during sample extraction and chromatographic analysis. However, its increased mass and metabolic stability allow it to be clearly distinguished from the non-deuterated form and its metabolites by mass spectrometry, ensuring accurate quantification. The enhanced stability of the deuterated form means it is degraded at a slower rate, providing a stable reference point against which the rapid breakdown of the non-deuterated arecoline can be precisely measured. beilstein-journals.org

Urinary Excretion of Arecoline and its Major Metabolites in Mice (0-12h)

Data represents the percentage of the initial oral dose of non-deuterated arecoline recovered in urine.

| Compound | % of Dose Excreted | Reference |

|---|---|---|

| Unchanged Arecoline | 0.3 - 0.4% | nih.govnih.gov |

| Arecaidine | 7.1 - 13.1% | nih.govnih.gov |

| Arecoline N-oxide | 7.4 - 19.0% | nih.govnih.gov |

| N-methylnipecotic acid | 13.5 - 30.3% | nih.govnih.gov |

Neuropharmacological Research and Cholinergic Signaling Pathways

Agonistic Activity at Muscarinic and Nicotinic Acetylcholine (B1216132) Receptors

Arecoline (B194364) is a well-documented cholinergic agonist, meaning it mimics the action of the neurotransmitter acetylcholine. guidechem.com It exhibits broad activity, binding to and activating both major types of acetylcholine receptors: muscarinic and nicotinic. guidechem.com

Its primary action is as a non-selective partial agonist of muscarinic acetylcholine receptors (mAChRs). wikipedia.orgplos.org Arecoline shows affinity for multiple muscarinic subtypes, including M1, M2, and M3, and has been demonstrated to bind to M1, M2, M3, and M4 receptors. scholarsresearchlibrary.commdpi.com This interaction is responsible for many of its parasympathomimetic effects, such as increased smooth muscle contraction and enhanced glandular secretions. scholarsresearchlibrary.comtandfonline.com

While its muscarinic activity is more pronounced, arecoline also acts on nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov Research indicates it is a partial agonist for nAChR subtypes containing α4 and β2 subunits, as well as those containing α6 and β3 subunits, which are notably associated with addiction. plos.orgnih.gov Furthermore, arecoline acts as a silent agonist at α7 nAChRs; it does not activate these receptors on its own but does so in the presence of a positive allosteric modulator. plos.orgnih.gov This complex receptor profile, engaging both muscarinic and nicotinic pathways, underlies its wide-ranging effects on the central and peripheral nervous systems.

Table 1: Documented Receptor Activity of Arecoline

| Receptor Type | Subtype(s) | Nature of Activity | Reference |

|---|---|---|---|

| Muscarinic (mAChR) | M1, M2, M3, M4 | Non-selective Partial Agonist | scholarsresearchlibrary.com, wikipedia.org, mdpi.com |

| Nicotinic (nAChR) | α4β2, α6β3 | Partial Agonist | nih.gov, plos.org |

| Nicotinic (nAChR) | α7 | Silent Agonist | nih.gov, plos.org |

Receptor subtypes containing these subunits.

Role in Studying Cholinergic Signaling Pathways in various Biological Contexts

The ability of Arecoline-d5 Hydrobromide Salt to stimulate cholinergic receptors makes it a valuable research tool for elucidating the function of cholinergic signaling pathways. These pathways are critical for a vast array of physiological processes, and dysfunction in this system is implicated in numerous diseases.

In neurobiological research, arecoline is used to probe the neural circuits involved in learning, memory, and reward processing. frontiersin.orgresearchgate.net For instance, studies have shown that arecoline exposure can increase the expression of c-Fos, a marker of neuronal activation, in the hippocampus—a brain region crucial for memory formation. frontiersin.org This allows scientists to map the specific brain regions and neural networks that are modulated by cholinergic activity. At a molecular level, research has identified that arecoline can alter gene expression related to synaptic plasticity, calcium signaling, and metal ion transport, providing deeper insights into the mechanisms that underpin cognitive processes and addiction. nih.govfrontiersin.org

The deuterated form, Arecoline-d5, is particularly useful in these studies. The heavier isotopic label allows for precise quantification and tracing of the compound and its metabolites in complex biological samples using techniques like mass spectrometry, without altering its fundamental biological activity. This aids in constructing accurate pharmacokinetic models and understanding how the compound is distributed and metabolized in the body.

Investigation into Effects on Memory, Learning, and Cognition

Given the central role of the cholinergic system in cognitive functions, arecoline has been extensively investigated for its effects on memory, learning, and other cognitive domains. tandfonline.commdpi.com

A significant hallmark of Alzheimer's disease is the degeneration of cholinergic neurons, leading to a deficit in acetylcholine in key brain areas and contributing to severe memory and cognitive decline. scholarsresearchlibrary.comnih.gov As a cholinergic agonist, arecoline has been explored as a potential therapeutic agent to counteract this deficit. scholarsresearchlibrary.com By directly stimulating the remaining muscarinic receptors, it can help compensate for the lack of acetylcholine. scholarsresearchlibrary.com Clinical studies have shown that intravenous administration of arecoline produced modest improvements in verbal and spatial memory in patients with Alzheimer's disease. wikipedia.orgnih.gov Specifically, some patients showed significant improvement in long-term recall tasks. nih.gov

In Parkinson's disease, cognitive impairment is also a common and debilitating symptom, which has been linked to cholinergic system dysfunction in addition to the primary loss of dopamine (B1211576) neurons. scholarsresearchlibrary.comyoutube.com Research suggests that arecoline may have potential benefits in addressing these cognitive symptoms by acting on the affected cholinergic system. scholarsresearchlibrary.commdpi.com

Beyond its potential use in disease, arecoline has been shown to enhance cognitive functions like learning and memory. wikipedia.orgmdpi.com The activation of cholinergic receptors, particularly M1 muscarinic receptors, is known to be vital for synaptic plasticity, the cellular mechanism underlying memory formation. scholarsresearchlibrary.comgoogle.com

Research has demonstrated that arecoline can improve memory retention and consolidation. google.com It has been shown to activate specific brain regions associated with cognition, including the prefrontal cortex (attention) and the hippocampus (memory). google.com Animal studies have consistently shown that arecoline can improve memory and attention. scholarsresearchlibrary.com For example, in a mouse model of schizophrenia, arecoline attenuated spatial working memory impairment. nih.gov This cognitive enhancement is attributed to its ability to modulate cholinergic pathways that are fundamental to higher-order brain functions. scholarsresearchlibrary.comgoogle.com

Toxicological Research and Mechanisms of Action

Studies on Arecoline-Induced Hepatotoxicity

The liver is a primary organ for metabolizing xenobiotics, making it susceptible to drug-induced injury. nih.gov Research has demonstrated that arecoline (B194364) exhibits hepatotoxic effects, leading to liver damage. nih.govbohrium.commdpi.com

Elevated levels of serum liver enzymes are well-established biomarkers for liver damage. Studies in animal models have consistently shown that administration of arecoline leads to a significant increase in the levels of key liver enzymes. nih.govbohrium.com In rats treated with arecoline, serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) were found to be significantly higher than in control groups. nih.govjst.go.jpresearchgate.netresearchgate.net These findings are classic indicators of liver injury, reflecting damage to hepatocytes. nih.gov Histopathological examinations of the liver in these studies confirmed the biochemical findings, showing observable liver damage in arecoline-exposed groups. bohrium.com The increase in these hepatotoxic marker enzymes suggests that arecoline can disrupt the integrity of liver cells. researchgate.net

Table 1: Effect of Arecoline on Liver Enzyme Levels in Rats

| Marker | Effect of Arecoline Administration | Implication |

|---|---|---|

| Alanine Aminotransferase (ALT) | Significantly Increased nih.govjst.go.jpresearchgate.net | Hepatocellular Damage |

| Aspartate Aminotransferase (AST) | Significantly Increased nih.govjst.go.jpresearchgate.net | Hepatocellular Damage |

The mechanisms underlying arecoline-induced hepatotoxicity are multifaceted, involving the induction of oxidative stress, inflammation, and apoptosis. nih.govbohrium.com Arecoline exposure has been shown to decrease the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), as well as reduced glutathione (B108866) (GSH), in the liver of rats. jst.go.jpresearchgate.net This suppression of the antioxidant defense system, coupled with an increase in reactive oxygen species (ROS), leads to a state of oxidative stress. researchgate.net

Oxidative stress is a key trigger for inflammatory responses. Arecoline consumption has been linked to an increase in pro-inflammatory cytokines like IL-1β and IL-6, which can amplify the inflammatory cascade and result in tissue damage. mdpi.com This inflammatory pathway is believed to contribute to the progression of liver injury. researchgate.net

Furthermore, arecoline can induce apoptosis, or programmed cell death, in hepatocytes. nih.gov This process is a critical component of arecoline-induced liver damage and has been linked to the activation of specific signaling pathways, including the HIF-1, MAPK, and PI3K-Akt signaling pathways. nih.govmdpi.com The long-term administration of arecoline has been shown to accelerate the apoptosis, degeneration, and necrosis of liver cells, which can ultimately lead to more severe conditions like liver cirrhosis. nih.gov

Assessment of Liver Enzyme Levels as Indicators of Toxicity

In Vitro and In Vivo Models for Toxicity Assessment

To understand the toxic effects of arecoline at the cellular level, researchers have utilized various in vitro and in vivo models. These studies have provided detailed insights into the cytotoxicity, genotoxicity, and the impact of arecoline on fundamental cellular processes.

Modern toxicological studies have reported that arecoline exhibits cytotoxic and genotoxic effects in a range of cell types, including human oral endothelial cells and hepatocytes. mdpi.comnih.govresearchgate.netresearchgate.net Arecoline N-oxide, a metabolite of arecoline, has been shown to have even greater cytotoxicity and genotoxicity than the parent compound. mdpi.com

In cultured human buccal epithelial cells, arecoline and related compounds have demonstrated cytotoxic and genotoxic effects. spandidos-publications.com Studies have also found that arecoline can cause DNA damage and inhibit DNA repair mechanisms in human epithelial cells. spandidos-publications.com In hepatocytes, arecoline has been observed to cause DNA damage and induce apoptosis. nih.gov Arecoline is also reported to be clastogenic, meaning it can cause breaks in chromosomes. nih.gov

A significant aspect of arecoline's toxicity is its ability to interfere with the cell cycle and induce apoptosis. nih.govspandidos-publications.com Exposure to arecoline has been shown to cause cell cycle arrest at different phases in various cell types. For instance, in human oral epithelial cells and HaCaT epithelial cells, arecoline can induce a G0/G1 phase arrest. nih.govspandidos-publications.com In other cell lines, such as EAhy 926 endothelial cells and KB cancer epithelial cells, a G2/M phase arrest has been observed. nih.govnih.gov This cell cycle arrest is a common cellular response to DNA damage. nih.gov

Table 2: Effects of Arecoline on Cell Cycle and Apoptosis

| Cell Type | Effect on Cell Cycle | Induction of Apoptosis |

|---|---|---|

| Human Oral Epithelial Cells | G0/G1 Arrest nih.govspandidos-publications.com | Yes spandidos-publications.com |

| HaCaT Epithelial Cells | G1/S or G0/G1 Arrest spandidos-publications.com | Yes spandidos-publications.com |

| EAhy 926 Endothelial Cells | G2/M Arrest nih.gov | Yes nih.gov |

| KB Cancer Epithelial Cells | G2/M Arrest nih.gov | Yes ekb.eg |

| Hepatocytes | G0/G1 Arrest nih.gov | Yes nih.gov |

Cytotoxicity and Genotoxicity Studies in Human Oral Endothelial Cells and Hepatocytes

Areca Nut Alkaloid Biomonitoring and Health Risk Assessment

Biomonitoring of areca nut alkaloids in human populations is crucial for assessing exposure levels and understanding the associated health risks. nih.gov Analytical methods have been developed for the simultaneous detection of major areca nut alkaloids, including arecoline, arecaidine (B1214280), guvacoline, and guvacine (B1672442), in biological samples like saliva and urine. acs.orgnih.govresearchgate.net

These biomonitoring studies provide valuable data for health risk assessments. For example, a probabilistic risk assessment of aflatoxin B1, a common contaminant in areca nuts, highlighted the potential for an unacceptable liver cancer risk from the consumption of medical areca nuts. mdpi.com The levels of alkaloids can vary substantially across different areca nut-containing products, which in turn can influence their addictive and carcinogenic potential. acs.org Therefore, systematic surveillance of these compounds is necessary to better understand and mitigate the harmful health effects associated with areca nut consumption. acs.orgnih.gov

Correlation with Oral and Esophageal Cancers

The consumption of areca nut, often in the form of betel quid, is strongly associated with an increased risk of oral and esophageal cancers. nih.govacs.org Arecoline is considered a primary carcinogenic agent in this process. frontiersin.orgmdpi.com

Oral Cancer:

Arecoline is implicated in the pathogenesis of oral squamous cell carcinoma (OSCC). frontiersin.orgmdpi.com It can promote the proliferation of oral cancer cells and is associated with the dysregulation of genes involved in cell cycle control and tumor suppression. plos.org Studies have shown that arecoline can induce an increase in the expression of proteins associated with cancer development in the oral tissues of areca nut users. mdpi.com The mechanisms underlying arecoline-induced oral carcinogenesis are multifaceted and include the induction of DNA damage, inflammation, and abnormal cell proliferation. mdpi.com For instance, arecoline has been found to stimulate an increase in markers of irreparable DNA double-stranded breaks in normal human oral fibroblasts. mdpi.com

In animal studies, arecoline, particularly in combination with other carcinogens like 4-nitroquinoline (B1605747) 1-oxide (4-NQO), has been shown to induce oral cancerous lesions in mice. nih.gov While the evidence for arecoline alone directly causing oral cancer in some animal experiments is considered limited by some researchers, its role as a co-carcinogen is more established.

Esophageal Cancer:

The link between areca nut chewing and esophageal squamous cell carcinoma (ESCC) is also well-documented. acs.orgnih.gov Animal models have demonstrated that arecoline can accelerate the development of esophageal tumors. plos.orgascopubs.org In a study involving rats, co-treatment with arecoline and a known carcinogen, N-benzyl-N-methylnitrosamine (NMBA), resulted in a significantly higher number of esophageal papillomas. ascopubs.org Similarly, in a murine model, the combination of arecoline and 4-NQO significantly increased the incidence of invasive esophageal squamous cell carcinoma compared to 4-NQO alone. plos.orgnih.govnih.gov

Analysis of Alkaloid Levels in Different Areca Nut Formulations

The concentration of arecoline and other related alkaloids can vary substantially across different areca nut products. nih.govacs.orgnih.gov This variation can be attributed to factors such as the type of areca nut, its ripeness, and the processing methods used. nih.govfrontiersin.orgmdpi.com

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of four major areca alkaloids: arecoline, arecaidine, guvacoline, and guvacine. nih.govacs.orgnih.gov This method often utilizes deuterated standards like Arecoline-d5 hydrobromide salt as internal standards to ensure accuracy in measurements. nih.govscispace.com

Studies analyzing various areca nut-containing products from different regions have revealed significant differences in alkaloid levels. nih.govacs.orgnih.gov For instance, one study found that guvacine was the most abundant alkaloid in the tested products, followed by arecoline. nih.govacs.orgnih.gov The levels of arecoline were found to range from 0.64 to 2.22 mg/g of dry weight. nih.govacs.orgnih.gov

The formulation of the product also plays a crucial role in the alkaloid profile. For example, pan masala and gutkha, which have a high pH, tend to have higher levels of arecaidine, likely due to the hydrolysis of arecoline. nih.govscispace.com The processing of the areca nut, such as roasting, can also influence the alkaloid content. nih.gov These variations in alkaloid concentrations across different products highlight the differing carcinogenic potential that users may be exposed to. nih.govacs.orgnih.gov

Table of Alkaloid Levels in Various Areca Nut Products

| Alkaloid | Concentration Range (mg/g dry weight) |

| Guvacine | 1.39 - 8.16 |

| Arecoline | 0.64 - 2.22 |

| Arecaidine | 0.14 - 1.70 |

| Guvacoline | 0.17 - 0.99 |

| Data sourced from a study analyzing a range of areca nut-containing products. nih.govacs.orgnih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Analytical Methodologies with Arecoline-d5 Hydrobromide Salt

The primary role of this compound has been as an internal standard for the accurate quantification of arecoline (B194364) in complex biological matrices. veeprho.comscispace.com Its chemical properties are nearly identical to the unlabeled analyte, but its distinct mass allows for precise differentiation in mass spectrometry (MS). This is crucial for overcoming challenges such as matrix effects and variations in extraction efficiency that can compromise analytical accuracy.

Future research is focused on integrating this compound into next-generation analytical platforms that offer higher throughput, greater sensitivity, and more comprehensive sample analysis. Key areas of development include:

High-Throughput Mass Spectrometry: Modern techniques like Multisegment Injection-Capillary Electrophoresis-Mass Spectrometry (MSI-CE-MS) and advanced Liquid Chromatography-Mass Spectrometry (LC-MS) systems are being developed for rapid screening of numerous samples. acs.orgnih.govspectroscopyonline.com In these high-speed environments, the co-migration of a deuterated internal standard like Arecoline-d5 is essential for unambiguous compound identification and reliable quantification. acs.orgnih.gov

Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOFMS): This powerful combination allows for the rapid separation and high-resolution mass analysis of metabolites. The use of Arecoline-d5 as an internal standard in UPLC-TOFMS methods is critical for confirming the identity of arecoline metabolites and ensuring accurate quantification during metabolomic studies. nih.gov

Advanced Sample Preparation: Research is ongoing to develop simplified and automated sample preparation workflows. The inclusion of Arecoline-d5 early in the process helps to normalize for any variability or loss during these steps, ensuring the final measurement is accurate regardless of the complexity of the preparation method. nih.gov

The evolution of analytical methods continues to demand more robust and reliable internal standards. This compound fulfills this need, providing the accuracy required for pharmacokinetic studies, therapeutic drug monitoring, and metabolomic research. veeprho.com

Advanced Mechanistic Studies on Arecoline's Biological Effects using Isotopic Tracers

The introduction of deuterium (B1214612) atoms into the arecoline molecule makes this compound an exceptional tool for elucidating the complex biological and metabolic pathways of its parent compound. As an isotopic tracer, it allows researchers to track the journey of arecoline through a biological system with high precision.

When Arecoline-d5 is introduced, its metabolic products can be definitively identified by mass spectrometry, distinguishing them from endogenous molecules. This has been instrumental in mapping the metabolic fate of arecoline. For instance, studies using this approach have identified several key metabolites. nih.gov The primary pathway involves the hydrolysis of arecoline to arecaidine (B1214280). nih.gov Other significant pathways that have been elucidated include N-oxidation, which forms arecoline N-oxide, and a carbon-carbon double bond reduction that results in the novel metabolite N-methylnipecotic acid. nih.govresearchgate.net

Furthermore, the deuterium substitution can sometimes lead to a "kinetic isotope effect," where the C-D bonds are broken more slowly than C-H bonds. This can slightly reduce the rate of metabolic degradation, making it easier to study the parent compound and its initial metabolic steps. This property is invaluable for detailed pharmacokinetic investigations, allowing for a clearer understanding of how arecoline is absorbed, distributed, metabolized, and excreted. nih.gov

| Metabolite | Formation Pathway |

| Arecaidine | Hydrolysis |

| Arecoline N-oxide | N-oxidation |

| N-methylnipecotic acid | C=C bond reduction |

| Mercapturic acid derivatives | Glutathione (B108866) conjugation |

This table summarizes major arecoline metabolites identifiable using Arecoline-d5 as a tracer. nih.gov

Exploration of this compound in High-Throughput Screening and Drug Discovery Platforms

The quest for new therapeutics, particularly for neurological disorders, often involves screening vast libraries of chemical compounds. Arecoline itself, as a muscarinic acetylcholine (B1216132) receptor agonist, has been investigated for its potential effects in conditions like Alzheimer's disease. wikipedia.orgmdpi.com This makes its deuterated analog, this compound, a valuable tool in drug discovery platforms targeting the cholinergic system. medchemexpress.com

While direct reports of its use in specific HTS campaigns are not prevalent, the principles of using stable isotope-labeled compounds in drug discovery are well-established. nih.govku.eduresearchgate.net this compound can be employed in several ways:

Competitive Binding Assays: In HTS, it can be used as a labeled competitor to screen for new, unlabeled compounds that bind to cholinergic receptors. A decrease in the detected amount of Arecoline-d5 bound to the receptor would indicate that a library compound has successfully displaced it, identifying a potential new drug lead.

Metabolic Stability Screens: When evaluating new drug candidates, it is crucial to understand their metabolic stability. HTS assays can be designed to assess how quickly candidate compounds are metabolized by liver enzymes. Arecoline-d5 can be used as a reference compound or internal standard in these assays to ensure the accuracy of the quantification of the new chemical entities.

NMR-Based Screening: Isotope labeling is fundamental to many modern drug discovery techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov While typically proteins are labeled with ¹⁵N or ¹³C, isotopically labeled ligands also play a role in certain ligand-observed NMR experiments, which can detect weak binding interactions that might be missed by other HTS methods. nih.govresearchgate.net

The use of stable isotope-labeled compounds like this compound in affinity selection-mass spectrometry (AS-MS) provides a powerful platform for discovering and characterizing ligands for protein targets, including G-protein-coupled receptors like the muscarinic acetylcholine receptor. researchgate.net This approach allows for the screening of compound libraries to identify molecules that bind to the target, providing a direct path to new potential therapeutics.

Q & A

Q. How is Arecoline-d5 Hydrobromide Salt synthesized and characterized for research use?

this compound is synthesized by dissolving deuterated arecoline in a low molecular weight alcohol (e.g., methanol or ethanol) and adding hydrobromic acid to form a weakly acidic solution. The crystallized salt is isolated via filtration . Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation (≥98% isotopic purity) and high-performance liquid chromatography (HPLC) to assess chemical purity (>95%). Mass spectrometry (MS) is critical for verifying molecular weight and isotopic distribution .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification in plasma, tissue, or urine. Deuterium labeling reduces matrix interference by shifting retention times compared to non-deuterated analogs. Calibration curves should span 1–500 ng/mL, with quality controls at low, medium, and high concentrations. Internal standards (e.g., deuterated analogs of structurally similar compounds) improve accuracy .

Q. What are the best practices for handling and storing this compound to ensure stability?

Store the compound in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to minimize degradation. Avoid repeated freeze-thaw cycles. Conduct stability assessments using accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) to establish shelf-life. Always use personal protective equipment (PPE) and handle the compound in a fume hood due to potential neurotoxic effects .

Advanced Research Questions

Q. How can researchers design experiments to assess the pharmacokinetic (PK) profile of this compound?

Use a crossover study design in animal models (e.g., rodents) with intravenous and oral administration to calculate bioavailability. Collect plasma samples at 0, 5, 15, 30, 60, 120, and 240 minutes post-dose. Analyze data using non-compartmental modeling (e.g., WinNonlin) to determine AUC, Cmax, and half-life. Include a non-deuterated control group to evaluate isotopic effects on PK parameters .

Q. What strategies mitigate solubility challenges of this compound in aqueous buffers?

Solubility can be enhanced using co-solvents (e.g., 10% polyethylene glycol 400) or pH adjustment (optimal range: 3.5–4.5). If precipitation occurs, characterize the salt solubility product (Ksp) under varying ionic strengths and temperatures. Compare results with non-deuterated analogs to isolate isotopic effects on solubility .

Q. How should researchers address discrepancies in receptor binding data between Arecoline-d5 and non-deuterated forms?

Conduct competitive binding assays (e.g., radioligand displacement) using identical buffer conditions and receptor preparations. Validate purity via HPLC and NMR to rule out batch variability. Use statistical tools (e.g., two-way ANOVA) to assess significance of differences. If discrepancies persist, evaluate deuterium-induced conformational changes via molecular docking simulations .

Q. What in vitro models are appropriate for evaluating the metabolic stability of this compound?

Use pooled human liver microsomes (HLM) or hepatocytes incubated with the compound (1–10 µM) and NADPH cofactor. Monitor parent compound depletion over 60 minutes using LC-MS/MS. Calculate intrinsic clearance (CLint) and compare with non-deuterated arecoline to assess isotopic effects on cytochrome P450 metabolism .

Q. How can deuterium incorporation efficiency in this compound batches be validated?

Employ high-resolution mass spectrometry (HRMS) to measure the deuterium/hydrogen ratio and confirm isotopic purity. NMR <sup>2</sup>H spectroscopy quantifies site-specific deuteration. Cross-validate results with elemental analysis for bromine content to ensure stoichiometric consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.